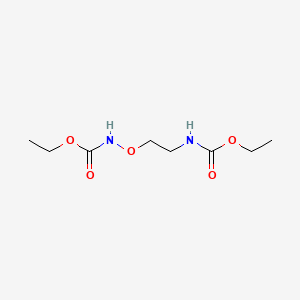
(Ethyleneoxy)di-carbamic Acid Diethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethyleneoxy)di-carbamic Acid Diethyl Ester is a chemical compound with the molecular formula C8H16N2O5. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyleneoxy)di-carbamic Acid Diethyl Ester typically involves the reaction of ethyl chloroformate with 2-aminoethanol, followed by the reaction with ethyl carbamate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
(Ethyleneoxy)di-carbamic Acid Diethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethyl carbamate and 2-aminoethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Hydrolysis: Ethyl carbamate and 2-aminoethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
(Ethyleneoxy)di-carbamic Acid Diethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its solubility and stability.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a prodrug.
Industry: It is used in the production of polymers and other materials.
作用机制
The mechanism of action of (Ethyleneoxy)di-carbamic Acid Diethyl Ester involves its hydrolysis to release ethyl carbamate and 2-aminoethanol. These products can then interact with various molecular targets and pathways in biological systems . The specific molecular targets and pathways are still under investigation, but it is believed that the compound may act as a prodrug, releasing active metabolites that exert therapeutic effects .
相似化合物的比较
Similar Compounds
- Ethyl 2-[(ethoxycarbonyl)amino]-2-methylpropanoate
- Ethyl dicyclohexylcarbamate
- Ethyl (2E)-2-cyano-3-ethoxy-2-propenoylcarbamate
- Ethyl (2Z)-2-cyano-3-ethoxy-2-butenoylcarbamate
Uniqueness
(Ethyleneoxy)di-carbamic Acid Diethyl Ester is unique due to its specific structure, which imparts distinct solubility and stability properties. These characteristics make it particularly useful in applications where solubility in both water and organic solvents is required.
生物活性
(Ethyleneoxy)di-carbamic Acid Diethyl Ester (CAS No. 112844-39-0) is a chemical compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its diethyl ester functional groups and an ethylene oxide moiety. Its molecular formula is C8H16N2O5, indicating the presence of two carbamate groups, which are known for their biological activity.
Table 1: Comparison of Biological Activities of Carbamate Derivatives
| Compound | Target Enzyme | IC50 (µM) | Biological Effect |
|---|---|---|---|
| This compound | Unknown | TBD | Potential AChE inhibitor |
| Rivastigmine | Acetylcholinesterase | 0.35 | Cognitive enhancement in Alzheimer's |
| α,γ-Diketocarboxylic Acid Esters | Carbonic Anhydrase | 14.7 | Antitumor activity in osteosarcoma cells |
The table above illustrates the potential biological activities associated with related compounds. The exact IC50 value for this compound remains to be determined through further research.
Case Studies and Research Findings
- Neuroprotective Effects : While specific studies on this compound are scarce, related carbamate compounds have shown neuroprotective effects by enhancing cholinergic signaling. For instance, rivastigmine has been extensively studied for its role in improving cognitive function in Alzheimer's patients through AChE inhibition.
- Antitumor Activity : Research on α,γ-diketocarboxylic acid derivatives indicates that similar structures can exhibit selective inhibition against cancer-related carbonic anhydrases (CA IX and XII). These findings suggest that this compound may also possess antitumor properties if it interacts with these enzymes .
- Biocompatibility Studies : Given its structure, there is potential for application in drug delivery systems, particularly when modified for enhanced biocompatibility and reduced immunogenicity. Polyethylene glycol derivatives have been used successfully in this context, suggesting a pathway for further exploration with carbamate esters .
属性
IUPAC Name |
ethyl N-[2-(ethoxycarbonylamino)ethoxy]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3-13-7(11)9-5-6-15-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRSANPCBIBVEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCONC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













